molecular formula C16H8Cl2O3 B12527667 6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde CAS No. 658074-71-6

6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde

Cat. No.: B12527667
CAS No.: 658074-71-6
M. Wt: 319.1 g/mol
InChI Key: WBHJDJODKGQQPO-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde is a chemical compound with the molecular formula C16H8Cl2O3. It is a derivative of benzopyran, characterized by the presence of two chlorine atoms at positions 6 and 8, a phenyl group at position 2, and an aldehyde group at position 3.

Preparation Methods

The synthesis of 6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol .

Scientific Research Applications

6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

658074-71-6

Molecular Formula

C16H8Cl2O3

Molecular Weight

319.1 g/mol

IUPAC Name

6,8-dichloro-4-oxo-2-phenylchromene-3-carbaldehyde

InChI

InChI=1S/C16H8Cl2O3/c17-10-6-11-14(20)12(8-19)15(9-4-2-1-3-5-9)21-16(11)13(18)7-10/h1-8H

InChI Key

WBHJDJODKGQQPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)C=O

Origin of Product

United States

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